4-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carbonyl}benzene-1-sulfonamide
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Description
4-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carbonyl}benzene-1-sulfonamide is a useful research compound. Its molecular formula is C22H23N5O3S and its molecular weight is 437.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 437.15216079 g/mol and the complexity rating of the compound is 711. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds with a pyridazinone core structure have been shown to interact with a range of biological targets . For instance, some pyridazinone derivatives have been reported to inhibit acetylcholinesterase (AChE), an important enzyme in acetylcholine hydrolysis .
Mode of Action
For example, certain pyridazinone derivatives have been found to inhibit AChE, leading to an increase in acetylcholine levels .
Biochemical Pathways
Compounds with a similar pyridazinone structure have been reported to impact a variety of physiological effects and biological pathways .
Result of Action
Related compounds have been associated with a wide range of pharmacological activities, such as anti-inflammatory, antiplatelet, anticancer, antidepressant, antidiabetic, antihypertensive, anticonvulsant, and many other anticipated biological properties .
Properties
IUPAC Name |
4-[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carbonyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3S/c1-16-4-2-3-5-19(16)20-10-11-21(25-24-20)26-12-14-27(15-13-26)22(28)17-6-8-18(9-7-17)31(23,29)30/h2-11H,12-15H2,1H3,(H2,23,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWARJBMORMVYJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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